4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, through the reaction of cyclohexanone with ethylene glycol under acidic conditions . This intermediate is then functionalized to introduce the nitrobenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure may also play a role in its binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the nitrobenzamide moiety.
2-chloro-N-({1,4-dioxaspiro[4.5]decan-8-yl}acetamide): Similar structure with different functional groups.
Uniqueness
4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide is unique due to its combination of a spirocyclic structure with a nitrobenzamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c17-13-5-4-11(8-14(13)19(21)22)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNMPVZSAMKKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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